molecular formula C16H18NO6P B14666103 Phosphoric acid, diethyl (4-(4-nitrophenyl)phenyl) ester CAS No. 37782-06-2

Phosphoric acid, diethyl (4-(4-nitrophenyl)phenyl) ester

Cat. No.: B14666103
CAS No.: 37782-06-2
M. Wt: 351.29 g/mol
InChI Key: SNOOFCJQIAHNDO-UHFFFAOYSA-N
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Description

Phosphoric acid, diethyl (4-(4-nitrophenyl)phenyl) ester is an organophosphate compound with the molecular formula C10H14NO6P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphoric acid esterified with diethyl groups and a nitrophenyl group, making it a versatile chemical with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, diethyl (4-(4-nitrophenyl)phenyl) ester typically involves the esterification of phosphoric acid with diethyl groups in the presence of a nitrophenyl group. One common method involves the reaction of diethyl phosphorochloridate with 4-nitrophenol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, diethyl (4-(4-nitrophenyl)phenyl) ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of phosphoric acid and the corresponding alcohol.

    Oxidation: The nitrophenyl group can undergo oxidation reactions, forming nitro derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the diethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Phosphoric acid and 4-nitrophenol.

    Oxidation: Nitro derivatives of the phenyl group.

    Substitution: Various substituted phosphoric acid esters.

Scientific Research Applications

Phosphoric acid, diethyl (4-(4-nitrophenyl)phenyl) ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.

    Biology: Employed in enzyme assays and as a substrate for studying enzyme kinetics.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying the metabolism of organophosphates.

    Industry: Utilized in the production of pesticides and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of phosphoric acid, diethyl (4-(4-nitrophenyl)phenyl) ester involves its interaction with biological molecules, particularly enzymes. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the normal substrate from binding. This inhibition can lead to various biochemical effects, depending on the enzyme targeted. The nitrophenyl group plays a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Phosphoric acid, diethyl (4-(4-nitrophenyl)phenyl) ester can be compared with other similar compounds, such as:

    Phosphoric acid, dimethyl 4-nitrophenyl ester: Similar structure but with dimethyl groups instead of diethyl groups.

    Diethyl p-nitrophenyl phosphate: Another organophosphate with similar applications but different structural features.

    Paraoxon: A related compound used as a pesticide with a similar mechanism of action.

The uniqueness of this compound lies in its specific ester groups and the presence of the nitrophenyl moiety, which confer distinct chemical and biological properties.

Properties

CAS No.

37782-06-2

Molecular Formula

C16H18NO6P

Molecular Weight

351.29 g/mol

IUPAC Name

diethyl [4-(4-nitrophenyl)phenyl] phosphate

InChI

InChI=1S/C16H18NO6P/c1-3-21-24(20,22-4-2)23-16-11-7-14(8-12-16)13-5-9-15(10-6-13)17(18)19/h5-12H,3-4H2,1-2H3

InChI Key

SNOOFCJQIAHNDO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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